molecular formula C15H16N2O B3032643 o-(p-(Dimethylamino)benzylideneamino)phenol CAS No. 3230-43-1

o-(p-(Dimethylamino)benzylideneamino)phenol

Cat. No. B3032643
CAS RN: 3230-43-1
M. Wt: 240.3 g/mol
InChI Key: GJZBNSJPZKCNPU-UHFFFAOYSA-N
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Description

“o-(p-(Dimethylamino)benzylideneamino)phenol” is a chemical compound with the molecular formula C15H16N2O . Its average mass is 240.300 Da and its monoisotopic mass is 240.126266 Da .


Molecular Structure Analysis

The molecular structure of “o-(p-(Dimethylamino)benzylideneamino)phenol” consists of 35 bonds in total, including 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 2 six-membered rings, 1 imine (aromatic), 1 tertiary amine (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

“o-(p-(Dimethylamino)benzylideneamino)phenol” has a density of 1.1±0.1 g/cm3, a boiling point of 427.7±30.0 °C at 760 mmHg, and a flash point of 212.5±24.6 °C . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its polar surface area is 36 Å2, and its molar volume is 228.1±7.0 cm3 .

Scientific Research Applications

  • Synthesis and Characterization of Novel Schiff Base Polymers o-(p-(Dimethylamino)benzylideneamino)phenol has been utilized in the synthesis of Schiff base polymers with phenol groups. These polymers, such as Poly(3-[[4-(dimethylamino)benzylidene]amino]phenol) and Poly(4-[[4-(dimethylamino)benzylidene]amino]phenol), are created through oxidative polycondensation reactions. They exhibit high thermal stability (up to 1200°C) and increased electrical conductivity when doped with iodine. Furthermore, these polymers demonstrate significant antimicrobial properties against various bacteria and fungi (Baran & Saçak, 2017), (Yılmaz Baran & Saçak, 2018).

  • Chromatographic Separation and Identification The compound plays a role in chromatographic techniques. For instance, it has been used in the separation and identification of phenols in the form of p-(N,N-dimethylamino)benzene p′-azobenzoates using paper and thin-layer chromatography. This method allows for the detection of esters in small quantities and can identify phenols with bulky groups in the ortho position to the hydroxyl group (Churáček, Pechová, & Mares̆ek, 1972).

  • Catalysis in Chemical Reactions o-(p-(Dimethylamino)benzylideneamino)phenol is used in catalyzing chemical reactions. For example, it's part of the catalyst system in the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, facilitating the synthesis of 2-(phenylthio)phenols from simple phenols and aromatic halides. This demonstrates its utility in facilitating complex chemical transformations (Xu, Wan, Mao, & Pan, 2010).

  • Synthesis of Schiff Base Complexes with Antioxidant Activity The compound is involved in the synthesis of Nickel(II) Schiff base complexes derived from 4-(dimethylamino)benzaldehyde. These complexes exhibit antioxidant activities, which are evaluated against the free radical compound 2,2-diphenyl-1-picrylhydrazyl (DPPH). This highlights its potential application in developing antioxidant agents (Nawaz et al., 2020).

  • Development of Novel Fluorescent Dyes This compound is used in the creation of novel fluorescent dyes like 4- Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP). BDPP is unique for its yellow-green fluorescence which is quenched upon heating or in solution, and it exhibits piezochromic properties (Gawinecki, Viscardi, Barni, & Hanna, 1993).

  • Applications in Pervaporative Recovery Modified polydimethylsiloxane (PDMS) membranes incorporating this compound have been investigated for the recovery of phenolic compounds from aqueous streams. These membranes have shown enhanced performance in separating cresols from aqueous solutions, indicating its potential in waste treatment and purification processes (Wu, Field, England, & Brisdon, 2001).

properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylideneamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZBNSJPZKCNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296842
Record name o-(p-(Dimethylamino)benzylideneamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3230-43-1
Record name NSC112118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112118
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-(p-(Dimethylamino)benzylideneamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(DIMETHYLAMINO)BENZYLIDENEAMINO)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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